molecular formula C7H5BrFNO3 B1445487 (2-Bromo-5-fluoro-4-nitrophenyl)methanol CAS No. 474329-92-5

(2-Bromo-5-fluoro-4-nitrophenyl)methanol

Cat. No.: B1445487
CAS No.: 474329-92-5
M. Wt: 250.02 g/mol
InChI Key: LJHOYMACUXNPOF-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluoro-4-nitrophenyl)methanol ( 474329-92-5) is a high-purity chemical building block of interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C7H5BrFNO3 and a molecular weight of 250.02 g/mol, this compound features a benzyl alcohol core functionalized with bromo, fluoro, and nitro substituents . This specific arrangement of functional groups makes it a versatile synthetic intermediate. The bromo and fluoro substituents are excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of more complex molecular architectures. The nitro group can be readily reduced to an aniline, a common precursor for the synthesis of dyes, agrochemicals, and various pharmacologically active molecules . The presence of the hydroxymethyl group adds further utility, as it can be oxidized to the corresponding aldehyde or carboxylic acid, or used to form ester and ether derivatives, thereby expanding the scope of potential chemical transformations. As a key intermediate, it holds significant value in the research and development of new compounds, particularly in the construction of poly-substituted aromatic systems common in many active pharmaceutical ingredients (APIs) and specialty chemicals. The compound is associated with the MDL number MFCD28101327 . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can avail themselves of the compound in various quantities, with standard shipping times typically within one week .

Properties

IUPAC Name

(2-bromo-5-fluoro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHOYMACUXNPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474329-92-5
Record name (2-bromo-5-fluoro-4-nitrophenyl)methanol
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Preparation Methods

One commonly cited method involves the Miyaura borylation reaction starting from 2-Bromo-4-fluoro-6-nitrotoluene. This method activates the aromatic ring under catalytic conditions to introduce the hydroxymethyl group at the para position relative to the bromine atom, yielding (2-Bromo-5-fluoro-4-nitrophenyl)methanol.

  • Reaction conditions: Typically involve palladium catalysts, boron reagents, and controlled temperature environments.
  • Advantages: This method allows selective substitution and high control over functional group placement.
  • Industrial relevance: The reaction is scalable with optimization for yield and purity, using advanced catalysts and controlled atmospheres.

Stepwise Chemical Synthesis from Halogenated Nitroanilines

A detailed multistep synthesis is described in patent literature for closely related compounds such as 2-bromo-5-fluoro-4-nitroaniline, which can be adapted for the preparation of the methanol derivative by further functional group transformations.

The key steps include:

Step Reagents and Conditions Description
A Iron powder (1.3 parts), ammonium chloride (0.1 parts), reflux with raw material (1 part), adjust pH to 9 with 30% NaOH, distill water vapor Reduction and preparation of intermediate aniline derivatives
B Acetic anhydride (0.6 parts, 99%), heat to 80 °C for 1 hour Acetylation of intermediate to protect amine groups
C Concentrated sulfuric acid (6.5 parts, 98%), fuming nitric acid (0.4 parts), 20–30 °C for 1 hour, ice decomposition, centrifugation Nitration step to introduce nitro group
D Dilute hydrochloric acid (4 parts, 15%), heat to 100 °C for 3 hours, cool below 40 °C, centrifugation Hydrolysis to finalize product formation

This method emphasizes the use of readily available raw materials, low toxicity intermediates, and efficient reaction conditions to achieve product purity above 98%.

Alternative Hydroxymethylation via Nucleophilic Substitution

Another approach involves nucleophilic substitution reactions where the bromine atom on the aromatic ring is replaced or functionalized to introduce the hydroxymethyl group:

  • Starting from 4-bromo-5-fluoro-2-nitrotoluene, treatment with sodium hydroxide in aqueous solution and dimethyl sulfoxide at elevated temperature (100 °C) for 2 hours leads to substitution and formation of hydroxymethyl derivatives.
  • The reaction mixture is then acidified and extracted to isolate the product.

This method is simpler but may require careful control of reaction time and temperature to avoid side reactions.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield/Purity Advantages Disadvantages
Miyaura Borylation 2-Bromo-4-fluoro-6-nitrotoluene Pd catalyst, boron reagents Controlled catalytic conditions High purity, scalable Selective, industrially scalable Requires catalysts and inert atmosphere
Multistep Reduction/Nitration Halogenated nitroaniline intermediates Fe powder, NH4Cl, Ac2O, H2SO4, HNO3, HCl Reflux, heating, hydrolysis >98% purity Low-cost, non-toxic intermediates Multiple steps, careful pH control
Nucleophilic Substitution 4-Bromo-5-fluoro-2-nitrotoluene NaOH, DMSO, HCl 100 °C, 2 h Moderate yield Simple reagents, straightforward Possible side reactions

Research Findings and Notes on Reaction Optimization

  • The use of 30% sodium hydroxide is critical for pH adjustment in the multistep synthesis to ensure proper hydrolysis and product precipitation.
  • Fuming nitric acid provides efficient nitration at mild temperatures (20–30 °C) with controlled addition to avoid over-nitration or decomposition.
  • Reaction times vary but typically range from 1 to 4 hours depending on the step, with temperature control essential to maintain selectivity and yield.
  • Industrial methods emphasize centrifugation and crystallization for product isolation, ensuring high purity and reproducibility.
  • The Miyaura borylation route, while efficient, requires palladium catalysts and inert atmosphere, which may increase cost but improve selectivity and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluoro-4-nitrophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol are often used.

    Condensation: Acid or base catalysts are typically employed to facilitate these reactions.

Major Products

    Aromatic Amines: Formed from the reduction of the nitro group.

    Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.

    Esters, Ethers, or Acetals: Produced through condensation reactions.

Scientific Research Applications

Overview

(2-Bromo-5-fluoro-4-nitrophenyl)methanol is an organic compound noted for its unique chemical structure, which includes a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring. This compound has garnered attention in various scientific research fields due to its potential applications in chemistry, biology, and industry.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable for chemists looking to create derivatives with specific properties.

Key Reactions :

  • Reduction : The nitro group can be reduced to form aromatic amines.
  • Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles.
  • Condensation Reactions : The methanol group can form esters or ethers through condensation with other functional groups.

Biology

In biological research, this compound is investigated for its potential role in enzyme inhibition and protein interactions . Preliminary studies suggest it may influence cellular functions by interacting with specific enzymes and proteins, potentially impacting cell signaling pathways and gene expression.

Potential Biological Activities :

  • Anticancer Properties : Related compounds have shown potential anticancer activity, suggesting that this compound may also affect cell proliferation and apoptosis pathways.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials or chemicals with specific functionalities.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study indicated that nitro-substituted phenyl groups could exhibit toxicity due to metabolic reduction leading to harmful byproducts.
  • Another investigation highlighted the role of fluorinated compounds in drug development, emphasizing their potential pharmacological benefits while noting the need for further research into their safety profiles.

Mechanism of Action

The specific mechanism of action for (2-Bromo-5-fluoro-4-nitrophenyl)methanol is not well-documented. its functional groups suggest it may interact with biological molecules through nucleophilic substitution and reduction reactions. The nitro group, in particular, can undergo reduction to form reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s structural uniqueness arises from the combination and positions of its substituents. Below is a comparative analysis with analogues (Table 1):

Table 1: Comparison of Key Structural Analogues

Compound Name Substituents (Positions) Functional Groups Similarity Score* Source
(2-Bromo-5-fluoro-4-nitrophenyl)methanol Br (2), F (5), NO₂ (4), -CH₂OH (1) Alcohol, nitro, halogens Reference
4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9) Br (4), F (5), NO₂ (2), -OH (1) Phenol, nitro, halogens 0.85
4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)-iminomethyl]phenol Br (4), F (5), NO₂ (2), -N=CH- (linking group) Imine, phenol, nitro, halogens N/A
4-Fluoro-1-methoxy-2-nitrobenzene (CAS 445-83-0) F (4), NO₂ (2), -OCH₃ (1) Methoxy, nitro, halogen 0.89
4-Bromo-2-fluoro-6-nitroaniline Br (4), F (2), NO₂ (6), -NH₂ (1) Amine, nitro, halogens N/A

*Similarity scores derived from structural fingerprinting (Tanimoto coefficients) .

Key Observations:

Positional Isomerism: The bromine and nitro group positions distinguish this compound from analogues like 4-Bromo-5-fluoro-2-nitrophenol. Such positional shifts significantly alter electronic properties and reactivity.

Functional Group Differences: The hydroxymethyl group (-CH₂OH) in the target compound contrasts with the phenol (-OH) in CAS 1016234-87-9, affecting solubility (alcohols generally more polar than phenols) and hydrogen-bonding capacity .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : Bromine (σₚ = +0.23) and nitro (σₚ = +1.27) groups create a highly electron-deficient aromatic ring, enhancing electrophilic substitution resistance but favoring nucleophilic attacks at meta/para positions .

Biological Activity

(2-Bromo-5-fluoro-4-nitrophenyl)methanol is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H5_5BrFNO3_3. The compound features a benzene ring substituted with bromine, fluorine, and nitro groups, along with a hydroxymethyl (-CH2_2OH) group. This unique arrangement of functional groups contributes to its reactivity and biological profile.

The biological activity of this compound is primarily influenced by the following mechanisms:

  • Reduction Reactions : The nitro group can undergo reduction to form aromatic amines, which may interact with various biomolecules, potentially influencing cellular functions and signaling pathways.
  • Nucleophilic Substitution : The bromine atom in the compound is susceptible to nucleophilic substitution reactions, allowing it to be replaced by other nucleophiles, which can lead to the formation of new compounds with distinct biological activities.
  • Condensation Reactions : The methanol group can participate in condensation reactions, forming esters or ethers that may exhibit different biological properties compared to the parent compound.

Anticancer Properties

Research into similar compounds has indicated potential anticancer activity. The ability of this compound to interact with cellular proteins and enzymes may lead to alterations in cell proliferation and apoptosis pathways. However, specific studies focusing on this compound's anticancer effects are still needed.

Cellular Effects

The interactions of this compound with cellular components can influence:

  • Enzyme Function : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
  • Gene Expression : Modulation of transcription factors or other proteins affecting gene expression profiles in cells.

Dosage Effects

The effects observed in laboratory settings may vary significantly based on dosage. High doses could lead to toxicity or adverse effects, necessitating careful evaluation in preclinical studies.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry:

  • Drug Development : Its derivatives are being explored for their potential as therapeutic agents against various diseases, including cancer and bacterial infections .
  • Chemical Synthesis : Used as a precursor for synthesizing more complex organic molecules, particularly in pharmaceutical applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study indicated that nitro-substituted phenyl groups could exhibit toxicity due to metabolic reduction leading to harmful byproducts .
  • Another investigation highlighted the role of fluorinated compounds in drug development, emphasizing their potential pharmacological benefits while noting the need for further research into their safety profiles .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Bromo-5-fluoro-4-nitrophenyl)methanol, and how do substituents influence reaction pathways?

  • Methodological Answer : Synthesis typically involves bromination, fluorination, and nitration of a benzyl alcohol precursor. The electron-withdrawing nitro group (-NO₂) and halogen substituents (Br, F) direct electrophilic substitution reactions to specific positions. For example, nitration may precede bromination to leverage meta-directing effects. Optimization requires monitoring reaction temperature (e.g., <0°C for nitration to avoid byproducts) and using catalysts like FeBr₃ for bromination . Purification often employs column chromatography with methanol/chloroform gradients to separate polar intermediates .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., downfield shifts for -OH and -NO₂ groups).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
  • Chromatography : HPLC with UV detection (λ ~270 nm due to nitro groups) to assess purity .
  • Melting Point : Compare experimental values (e.g., 78–82°C for analogous brominated alcohols) to literature .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice affect the stability of this compound?

  • Methodological Answer : The hydroxyl (-OH) and nitro (-NO₂) groups participate in hydrogen bonding, forming R₂²(8) or R₄⁴(12) graph-set motifs. Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX can map these interactions. For example, intermolecular O–H···O bonds between -OH and nitro oxygen atoms stabilize the lattice. Thermal analysis (TGA/DSC) correlates hydrogen-bond strength with decomposition temperatures .

Q. What experimental and computational strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :

  • Contradiction Example : Discrepancy between NMR-derived torsion angles and X-ray data.
  • Resolution :

DFT Calculations : Optimize geometry using Gaussian/B3LYP and compare with SCXRD results.

Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR).

Twinned Crystals : Use SHELXD to deconvolute overlapping reflections in diffraction patterns .

Q. How can researchers design stability studies for this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Experimental Design :
ConditionParameter TestedAnalysis Method
Acidic (pH 2–4)HydrolysisHPLC tracking degradation
Basic (pH 8–10)Nitro-group stabilityUV-Vis spectroscopy
Polar solventsSolubilityGravimetric analysis
  • Controls : Use methanol/water mixtures to mimic reaction environments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromo-5-fluoro-4-nitrophenyl)methanol
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(2-Bromo-5-fluoro-4-nitrophenyl)methanol

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